molecular formula C8H9ClF3NO B1427419 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride CAS No. 254435-23-9

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride

Cat. No.: B1427419
CAS No.: 254435-23-9
M. Wt: 227.61 g/mol
InChI Key: CNTQCFDXOLDZIM-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is a chemical compound with the molecular formula C8H8F3NO·HCl. It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position. This compound is often used in chemical synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride typically involves the nitration of 4-methoxy-3-nitrobenzotrifluoride followed by reduction to the corresponding aniline derivative. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then reduced using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield 2-Methoxy-5-(trifluoromethyl)aniline .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups influence the compound’s electronic properties, enhancing its reactivity and binding affinity. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(trifluoromethyl)aniline: The parent compound without the hydrochloride salt.

    4-Methoxy-3-nitrobenzotrifluoride: A precursor in the synthesis of the target compound.

    2-Amino-4-(trifluoromethyl)anisole: Another aniline derivative with similar substituents.

Uniqueness

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2-methoxy-5-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c1-13-7-3-2-5(4-6(7)12)8(9,10)11;/h2-4H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTQCFDXOLDZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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